molecular formula C7H7ClF2N2O B2854588 2-chloro-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one CAS No. 2219375-80-9

2-chloro-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one

Cat. No.: B2854588
CAS No.: 2219375-80-9
M. Wt: 208.59
InChI Key: SPCIDFPILCUUKF-UHFFFAOYSA-N
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Description

2-chloro-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one is a chemical compound that has garnered significant interest in scientific research due to its unique structure and diverse range of applications. This compound is characterized by the presence of a chloro group, a difluoromethyl group, and a pyrazolyl ring, making it a valuable building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one typically involves the reaction of 3-(difluoromethyl)-1-methylpyrazole with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification systems ensures consistent quality and high throughput, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include primary and secondary alcohols.

Scientific Research Applications

2-chloro-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluoromethyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The pyrazolyl ring enhances its stability and facilitates its interaction with biological macromolecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether
  • 2-Chloro-1-(difluoromethyl)-3,4-dimethylbenzene

Uniqueness

2-chloro-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and difluoromethyl groups enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery.

Properties

IUPAC Name

2-chloro-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF2N2O/c1-12-3-4(5(13)2-8)6(11-12)7(9)10/h3,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCIDFPILCUUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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